BenchChemオンラインストアへようこそ!

4-(1-Isopropylpiperidin-4-yl)aniline

Quality Control Chemical Purity Vendor Comparison

This anilinic piperidine (CAS 837421-92-8, ≥98%) is a structurally validated P4/S4 binding fragment for factor Xa (Ki ~60 pM) and kinase inhibitor programs (SYK, LRRK2, CaMK1; Kd <10 nM). The para-substitution pattern and N-isopropyl group are non-interchangeable—generic analogs lack the cation-π/C-H···π binding geometry proven in patent literature. With CymitQuimica discontinued and only a few active global sources, procurement teams must secure multi-month reserves and qualify secondary suppliers now to avoid program delays.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 837421-92-8
Cat. No. B1466133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Isopropylpiperidin-4-yl)aniline
CAS837421-92-8
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C14H22N2/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(15)6-4-12/h3-6,11,13H,7-10,15H2,1-2H3
InChIKeyCMTKUPVJBDAYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Isopropylpiperidin-4-yl)aniline (CAS 837421-92-8): Procurement and Differentiation Guide for Medicinal Chemistry Building Blocks


4-(1-Isopropylpiperidin-4-yl)aniline (CAS 837421-92-8) is a specialized chemical building block featuring a 4-aminophenyl group linked to the 4-position of a piperidine ring bearing an N-isopropyl substituent, with a molecular weight of 218.34 g/mol and the molecular formula C14H22N2 . The primary commercial suppliers of this compound offer it at a standard purity of 98%, with the material being primarily sourced from China . As a substituted anilinic piperidine, this compound serves as a valuable intermediate in medicinal chemistry programs, particularly for the synthesis of kinase inhibitors and receptor antagonists where the 1-isopropylpiperidine fragment has demonstrated significant value as a P4/S4 binding motif in factor Xa inhibitor development [1].

Critical Procurement Considerations: Why Not All Piperidine-Aniline Building Blocks Are Interchangeable for 837421-92-8


Generic substitution of 4-(1-Isopropylpiperidin-4-yl)aniline with other piperidine-aniline analogs or alternative building blocks is scientifically unjustified due to fundamental differences in substituent positioning, conformational properties, and synthetic utility. Specifically, the para-substitution of the aniline moiety and the N-isopropyl group on the piperidine ring confer distinct physicochemical properties that differ markedly from ortho- or meta-substituted isomers (such as N-isopropyl-2-(piperidin-1-yl)aniline) and from analogs bearing alternative N-alkyl substituents . The 1-isopropylpiperidine fragment has been structurally validated in multiple drug discovery programs, demonstrating a unique ability to engage the aromatic S4 pocket of factor Xa through cation-π and C-H···π interactions, a binding mode that cannot be replicated by piperidine building blocks bearing different N-substituents [1]. Furthermore, the purity specifications across suppliers range from 95% to 98% , and the compound's availability is limited to select vendors, with some suppliers having already discontinued this item [2]. These factors underscore why procurement decisions for this specific CAS number must be based on rigorous, evidence-based comparisons rather than assumptions of functional equivalence across the broader piperidine-aniline class.

Comparative Evidence for 4-(1-Isopropylpiperidin-4-yl)aniline: Quantified Differentiation from Alternative Building Blocks


Purity Specifications Across Commercial Suppliers: Comparative Analysis for 837421-92-8

Among vendors supplying 4-(1-Isopropylpiperidin-4-yl)aniline (CAS 837421-92-8), purity specifications vary from a minimum of 95% to a standard of 98%. The higher 98% purity grade is available from major suppliers such as Sigma-Aldrich and Leyan , while other vendors including CymitQuimica offer a minimum purity of 95% . This 3% absolute difference in purity translates to a 60% reduction in maximum impurity burden (from 5% to 2%), a critical factor for medicinal chemistry applications where trace contaminants can confound biological assay results or compromise subsequent synthetic steps.

Quality Control Chemical Purity Vendor Comparison

N-Isopropylpiperidine vs. Alternative N-Alkyl Substituents: Conformational and Binding Implications

The N-isopropylpiperidine moiety present in 4-(1-isopropylpiperidin-4-yl)aniline exhibits distinct conformational properties compared to N-methyl and N-t-butyl analogs. IR spectroscopic studies of N-isopropylpiperidine in carbon tetrachloride demonstrated that 30% of the nitrogen lone pair exists in the equatorial position [1], a conformational distribution that differs from other N-alkylpiperidines. This conformational property has direct implications for biological activity: in factor Xa inhibitor development, compounds incorporating the 1-isopropylpiperidine fragment as a P4/S4 binding motif achieved picomolar inhibitory potency, with a reported Ki value of 60 pM for a β-D-glucose-based conjugate compound bearing the 1-isopropylpiperidine moiety [2]. The energetic contribution of the protonated 1-isopropylpiperidine group to binding was quantified at ΔΔG = 29.7-30.5 kJ mol⁻¹, attributed to efficient cation-π and C-H···π interactions with the aromatic S4 pocket of factor Xa [2].

Conformational Analysis Medicinal Chemistry Factor Xa Inhibition

Kinase Inhibitor Fragment Utility: Comparative Value of the 1-Isopropylpiperidine Pharmacophore

The 1-isopropylpiperidine structural motif present in 4-(1-Isopropylpiperidin-4-yl)aniline has been identified as a privileged fragment in kinase inhibitor development. Patent literature specifically claims compounds containing 4-(substituted aniline)-2-(substituted piperidin-1-yl)pyrimidine-5-carboxamide scaffolds for CaMK1 isoform inhibition [1], while related patent filings identify 1-isopropylpiperidine-containing compounds as capable of inhibiting SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) [2]. In comparative fragment analysis, the 1-isopropylpiperidine fragment has demonstrated superior binding characteristics relative to unsubstituted piperidine, with the isopropyl group providing optimal steric complementarity to hydrophobic enzyme pockets [2].

Kinase Inhibition SYK LRRK2 MYLK

Factor Xa Inhibitor Potency: Quantitative Comparison of 1-Isopropylpiperidine vs. Alternative P4 Fragments

In head-to-head structure-activity relationship studies of factor Xa inhibitors, compounds incorporating the 1-isopropylpiperidine fragment as a P4 binding element demonstrated superior potency compared to analogs bearing alternative P4 motifs. The most potent compound (21e) incorporating the 1-isopropylpiperidine P4 group and a 2-Cl-thiophen-5-yl P1 motif inhibited fXa with a Ki value of 0.3 nM [1]. Subsequent optimization yielded a β-D-glucosyl conjugate bearing the 1-isopropylpiperidine fragment with a Ki of 60 pM against human fXa [2]. Notably, the 1-isopropylpiperidine fragment was specifically selected for its ability to engage the aromatic S4 pocket of factor Xa through cation-π interactions, a binding mode that cannot be replicated by smaller N-alkyl substituents (such as N-methyl) or larger, bulkier N-alkyl groups that may sterically clash with the S4 pocket [1].

Factor Xa Inhibition Anticoagulant Fragment-Based Drug Design

Supply Chain and Availability Status: Commercial Differentiation Among Suppliers

The commercial availability of 4-(1-Isopropylpiperidin-4-yl)aniline is limited and varies significantly across vendors. Sigma-Aldrich currently lists this compound as available with 98% purity from a China-based supply chain . Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound at 98% purity with listed pricing for 250 mg, 1 g, and 5 g quantities, though current stock levels at multiple regional distribution centers are reported as zero . Notably, CymitQuimica has marked all pack sizes of this compound (1g, 5g, 10g, 250mg, 500mg) as discontinued , and Krackeler Scientific lists the related 1-isopropyl-piperidin-4-ylamine (AldrichCPR) as discontinued [1]. This supply landscape contrasts with more widely available piperidine-aniline building blocks such as 4-(piperidin-4-yl)aniline, which are stocked by a broader range of vendors.

Supply Chain Vendor Comparison Procurement

Structural Isomer Differentiation: Para-Substituted Aniline vs. Ortho/Meta Analogs

The para-substitution pattern of the aniline moiety in 4-(1-Isopropylpiperidin-4-yl)aniline represents a critical structural feature that distinguishes it from ortho- and meta-substituted isomers. N-Isopropyl-2-(piperidin-1-yl)aniline, an ortho-substituted analog, exhibits fundamentally different molecular geometry and potential for intramolecular hydrogen bonding . In receptor binding applications, the position of the aniline substituent directly influences the spatial orientation of hydrogen bond donor/acceptor groups relative to the piperidine ring, thereby affecting target engagement. Para-substituted anilinic piperidines have been specifically claimed as selective antagonists for melanin concentrating hormone-1 (MCH1) receptors, with the para-positioning of the aniline group being essential for achieving the proper pharmacophore geometry [1].

Structural Isomerism SAR Medicinal Chemistry

Optimal Research and Procurement Applications for 4-(1-Isopropylpiperidin-4-yl)aniline (CAS 837421-92-8)


Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing SYK, LRRK2, MYLK, or CaMK1 kinase inhibitors should prioritize 4-(1-Isopropylpiperidin-4-yl)aniline as a building block for introducing the 1-isopropylpiperidine P4/S4 binding fragment. Patent literature from Origenis GmbH (US 10,000,482 B2) specifically claims compounds containing the 1-isopropylpiperidine moiety as capable of inhibiting these kinases, with representative compounds demonstrating Kd values below 10 nM in kinase-tagged T7 phage assays [1]. The aniline functionality provides a synthetic handle for further elaboration via amide bond formation, sulfonamide coupling, or incorporation into heterocyclic scaffolds such as pyrimidines and pyridines [2].

Factor Xa Anticoagulant Discovery

Research groups pursuing novel factor Xa inhibitors for anticoagulant therapy should select 4-(1-Isopropylpiperidin-4-yl)aniline to incorporate the validated 1-isopropylpiperidine P4 binding fragment. Structure-activity relationship studies have demonstrated that this fragment contributes ΔΔG = 29.7-30.5 kJ mol⁻¹ to binding energy through cation-π and C-H···π interactions with the aromatic S4 pocket of factor Xa [1]. Optimized compounds bearing this fragment achieve Ki values as low as 60 pM against human fXa, representing a >1000-fold improvement over early leads lacking the optimized P4 fragment [2].

GPCR Antagonist Synthesis

Investigators targeting melanin concentrating hormone-1 (MCH1) receptors, histamine H3 receptors, or adenosine A1 receptors should consider 4-(1-Isopropylpiperidin-4-yl)aniline for constructing substituted anilinic piperidine antagonists. Patent CA2454613A1 specifically claims para-substituted anilinic piperidines as selective MCH1 antagonists, with the para-aniline substitution pattern being essential for receptor engagement [1]. Related 1-isopropylpiperidine-containing compounds have demonstrated antagonist activity at histamine H3 receptors with Kd values of 1.82 nM in rat cortical hemisphere assays [2] and at adenosine A1 receptors with IC50 values of 495 nM [3].

Supply Chain Risk Mitigation for Specialized Building Blocks

Procurement managers supporting medicinal chemistry programs dependent on 4-(1-Isopropylpiperidin-4-yl)aniline must implement proactive supply chain strategies given the limited vendor landscape. With active suppliers currently restricted to Sigma-Aldrich (98% purity, China origin) and Leyan (98% purity, limited stock) [1] [2], and with CymitQuimica having discontinued all pack sizes of this compound [3], research programs should secure multi-month inventory reserves and consider establishing second-source qualification protocols. The 98% purity grade should be specified for all biological assay applications to minimize the risk of impurity-driven false positives, as the 60% reduction in maximum impurity burden compared to 95% grade material translates to a meaningful improvement in assay reliability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Isopropylpiperidin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.